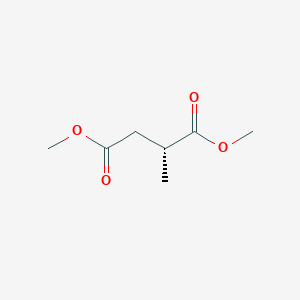

Dimethyl (R)-(+)-methylsuccinate

Übersicht

Beschreibung

Dimethyl (R)-(+)-methylsuccinate, also known as (R)-(+)-methylsuccinic acid dimethyl ester, is a chiral molecule with a variety of uses in scientific research and laboratory experiments. It is a white to light yellow powder that is soluble in water, alcohols, and ethers, and has a melting point of approximately 60 °C. The compound has a molecular weight of 152.17 g/mol and a chemical formula of C6H10O4. Its structure consists of a methyl group attached to a succinic acid group, with the methyl group being on the R-stereocenter.

Wissenschaftliche Forschungsanwendungen

Medicine: Drug Synthesis

Dimethyl ®-(+)-methylsuccinate is utilized in the synthesis of pharmaceutical compounds. It serves as a precursor in the production of FK-506, a potent immunosuppressant used in organ transplantation .

Analytical Chemistry: Quantitative Proteomics

In analytical chemistry, stable isotope dimethyl labeling, which involves the use of compounds like Dimethyl ®-(+)-methylsuccinate, is employed for quantitative proteomics. This method allows for the accurate quantification of protein expression levels and the analysis of posttranslational modifications .

Environmental Science: Green Solvent Applications

This compound is part of a class of chemicals that can be used as green solvents in various environmental applications. Its derivatives are being explored for their potential in reducing environmental impact in chemical processes .

Food Technology: Flavor and Fragrance Industry

Dimethyl ®-(+)-methylsuccinate is used in the flavor and fragrance industry. Its esterification process is crucial for producing flavors and fragrances that are used in food products and cosmetics .

Materials Science: Polymer Production

In materials science, Dimethyl ®-(+)-methylsuccinate is a building block for eco-friendly production of polyesters and polyamides, such as nylon 6,6 and nylon 7,7. These materials are vital for developing sustainable plastics and fibers .

Industrial Chemistry: Solvent and Intermediate

The compound is widely used as a solvent and intermediate in the synthesis of various industrial chemicals. Its properties make it suitable for applications in paint, ink, and coating formulations .

Biotechnology: Biomolecular Engineering

Dimethyl ®-(+)-methylsuccinate is involved in biomolecular engineering, where it’s used to modify proteins and enzymes to enhance their stability and activity for industrial applications .

Agriculture: Plant Growth Stimulants

In agriculture, derivatives of Dimethyl ®-(+)-methylsuccinate are investigated for their use as plant growth stimulants. They have the potential to increase crop yield and improve plant health .

Eigenschaften

IUPAC Name |

dimethyl (2R)-2-methylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOQJNGQQXICBY-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431434 | |

| Record name | Dimethyl (R)-(+)-methylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl (R)-(+)-methylsuccinate | |

CAS RN |

22644-27-5 | |

| Record name | Dimethyl (R)-(+)-methylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

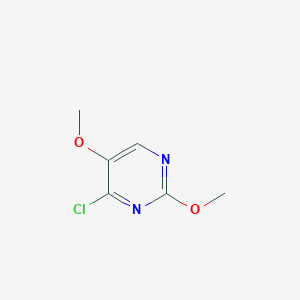

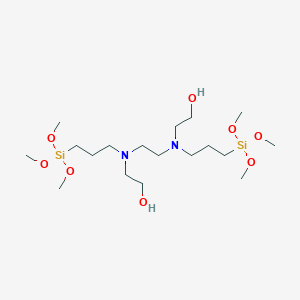

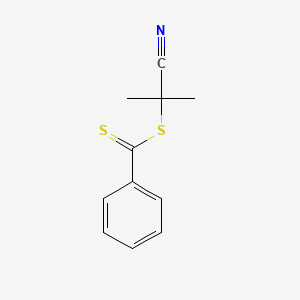

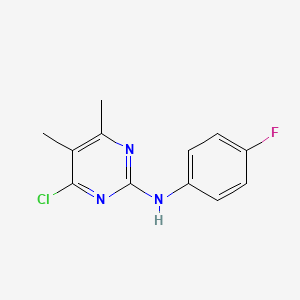

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is enantioselective hydrogenation important for producing Dimethyl (R)-(+)-methylsuccinate?

A1: Enantioselective hydrogenation allows for the specific synthesis of the desired enantiomer, in this case, the (R)-enantiomer of Dimethyl methylsuccinate. [] This is crucial because different enantiomers of a molecule can exhibit different biological activities. Traditional chemical synthesis often results in a racemic mixture (equal amounts of both enantiomers), which may be undesirable for various applications. By utilizing a chiral catalyst immobilized on Al-MCM-41, the researchers achieved high enantioselectivity, with up to 92% ee favoring the formation of Dimethyl (R)-(+)-methylsuccinate. [] This highlights the importance of this technique in producing enantiomerically pure compounds for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)

![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)